ethyl 1-methyl-1H-indole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 1-methyl-1H-indole-2-carboxylate and related compounds often involves the Friedel-Crafts acylation. For instance, the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate with various acylating reagents leads to acylation at specific positions on the indole nucleus, demonstrating the regioselectivity of these reactions. Such processes are crucial for introducing functional groups that can further modify the molecule for desired applications (Tani et al., 1990).
Molecular Structure Analysis
The molecular structure of indole derivatives like ethyl 1-acetyl-1H-indole-3-carboxylate, a related compound, has been analyzed using crystallographic methods. These studies reveal the planarity of the aromatic ring system and the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are significant for understanding the compound's chemical behavior (Siddiquee et al., 2009).
Chemical Reactions and Properties
Ethyl 1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including acylation and alkylation. These reactions are influenced by factors such as the choice of reagents and reaction conditions, demonstrating the compound's versatility in synthetic chemistry. The regioselectivity of acylation reactions, for example, is a key property that allows for the targeted modification of the indole nucleus (Murakami et al., 1985).
Physical Properties Analysis
The physical properties of ethyl 1-methyl-1H-indole-2-carboxylate and its derivatives, such as solubility, melting point, and crystal structure, are essential for their practical application in synthetic chemistry. Crystallographic studies provide insights into the compound's solid-state structure, which is important for understanding its reactivity and stability.
Chemical Properties Analysis
The chemical properties of ethyl 1-methyl-1H-indole-2-carboxylate, including its reactivity towards various chemical reactions and its behavior under different conditions, are critical for its application in the synthesis of complex molecules. Studies on its transformations reveal the potential for creating a wide range of derivatives, highlighting the compound's utility as a versatile building block in organic synthesis (Cucek & Verček, 2008).
Scientific Research Applications
Alkylating Reagent : It acts as an alkylating reagent with nucleophiles like piperidine, exhibiting ester amidification with piperidine and being sensitive to steric effects (Deberly, Abenhaim, & Bourdais, 1975).
Intermediate for Synthesis : It serves as an intermediate for the synthesis of dimeric intermediate allenes (Beccalli, Marchesini, & Pilati, 1994).
Stereospecific Synthesis : Irradiation in ethanol leads to the stereospecific synthesis of 2,3-homoindoles, useful for indole derivatives (Ikeda, Matsugashita, Tabusa, Ishibashi, & Tamura, 1974).
Indole Synthesis : A new strategy for indole synthesis uses ethyl pyrrole-2-carboxylate as a key intermediate (Tani et al., 1996).
Antiarrhythmic Agents : It has been modified with aryl amines to synthesize potential new antiarrhythmic agents (Javed & Shattat, 2005).
Friedel-Crafts Acylation : It undergoes Friedel-Crafts acylation for the synthesis of various indole derivatives (Tani et al., 1990).
Anti-Hepatitis B Activity : Exhibits significant anti-hepatitis B virus activity, more potent than lamivudine (Zhao, Zhao, Chai, & Gong, 2006).
Pharmaceutical and Nutraceutical Applications : AlCl-mediated carboxylation under CO2 pressure yields 1-substituted indole-3-carboxylic acids (Nemoto et al., 2016).
Chlorination of Indole Derivatives : Useful for the chlorination process to produce various indole derivatives (Muchowski, 1970).
Thermodynamic Properties : Its thermodynamic properties, as compared to other derivatives, have been studied (Carvalho, Amaral, Morais, & Silva, 2016).
Acylation with Carboxylic Acids : Effective in acylation with various carboxylic acids (Murakami et al., 1985).
Future Directions
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, future research could focus on exploring these potential therapeutic applications.
properties
IUPAC Name |
ethyl 1-methylindole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLLPWADCHCBBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205113 | |
Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-1H-indole-2-carboxylate | |
CAS RN |
56559-60-5, 18450-24-3 | |
Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18450-24-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indole-3-carboxylic acid, 1-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40205113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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